molecular formula C11H9NO3S B11799629 Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate

Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate

Cat. No.: B11799629
M. Wt: 235.26 g/mol
InChI Key: AUPNSYSQPMMBHR-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with thiazole derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and ester groups, along with the thiazole ring, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

methyl 4-hydroxy-3-(1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C11H9NO3S/c1-15-11(14)7-2-3-10(13)8(4-7)9-5-16-6-12-9/h2-6,13H,1H3

InChI Key

AUPNSYSQPMMBHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2=CSC=N2

Origin of Product

United States

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